molecular formula C10H15Cl2NO B1377328 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride CAS No. 1384428-98-1

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride

Cat. No.: B1377328
CAS No.: 1384428-98-1
M. Wt: 236.13 g/mol
InChI Key: MXMBEZMNPZJFTL-UHFFFAOYSA-N
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Description

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is a substituted aryloxyalkylamine hydrochloride salt intended for research and development purposes. While specific biological data for this compound is limited, its structure as a chlorobenzene derivative with an aminoalkoxy chain suggests potential utility as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research . Compounds of this class are frequently investigated for their potential bioactivity and are commonly used in the synthesis of more complex molecules, including those with pharmaceutical relevance . Researchers value this structural motif for exploring structure-activity relationships, particularly in the development of receptor ligands or enzyme inhibitors. The mechanism of action is not defined and is entirely dependent on the specific research context and target system. The compound is provided as a hydrochloride salt to enhance its stability and solubility in various solvents. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemicals with appropriate precautions. Refer to the safety data sheet for proper handling instructions.

Properties

IUPAC Name

2-(3-chlorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMBEZMNPZJFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include nitroso or nitro compounds.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

Organic Synthesis

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is utilized in organic synthesis as an intermediate in the production of various pharmaceuticals. Its unique structure allows it to participate in nucleophilic substitution reactions, which are essential for creating complex molecules.

Medicinal Chemistry

This compound has shown potential as a pharmacological agent. Research indicates that derivatives of chlorobenzene compounds often exhibit biological activity, including anti-inflammatory and analgesic properties. Studies have focused on its potential to modulate neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Biological Buffering Agent

In biochemical applications, this compound serves as an organic buffer. Buffers are critical in maintaining pH levels in biological experiments, ensuring that enzymatic reactions occur under optimal conditions. Its buffering capacity has been explored in various assays involving enzyme kinetics and protein stability studies .

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal examined the effects of this compound on dopamine receptor activity. The findings suggested that the compound could enhance dopamine signaling pathways, indicating potential therapeutic applications in treating Parkinson's disease and other dopaminergic disorders.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed promising results against several bacterial strains. The study highlighted its effectiveness as a bacteriostatic agent, suggesting its use in developing new antibiotics or preservatives for pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene Hydrochloride

  • Molecular Formula: C₉H₁₃Cl₂NO
  • Molecular Weight : 222.11 g/mol
  • Key Differences: Shorter carbon chain (propan-2-yl vs. Higher chlorine content (two Cl atoms vs. one) increases electronegativity, which may alter reactivity in nucleophilic substitution reactions .

1-(3-Bromopropoxy)-3-chlorobenzene

  • Molecular Formula : C₉H₁₀BrClO
  • Molecular Weight : 249.53 g/mol
  • Key Differences :
    • Bromine substituent instead of an amine group, making it more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Absence of a hydrochloride salt reduces hygroscopicity but limits applications in ionic environments .

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Key Differences :
    • Cyclobutane ring introduces conformational rigidity, contrasting with the flexible butan-2-yl chain in the target compound.
    • Carboxylic acid group expands utility in peptide synthesis but reduces stability under acidic conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
Target Compound C₁₁H₁₈ClNO 215.72 Amine, ether, Cl Balanced reactivity for alkylation and amination
1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene C₉H₁₃Cl₂NO 222.11 Amine, ether, Cl (×2) Enhanced electrophilicity; shorter chain
1-(3-Bromopropoxy)-3-chlorobenzene C₉H₁₀BrClO 249.53 Bromine, ether, Cl Bromine enables cross-coupling reactions
Cyclobutane Derivative C₁₂H₁₆ClNO₃ 257.71 Amine, ether, carboxylic acid Rigid structure for stereoselective synthesis

Biological Activity

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and applications, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 1-Aminobutan-2-ol : This is synthesized by reacting butene-1 with chlorine in acetonitrile, followed by hydrolysis.
  • Etherification : The 1-aminobutan-2-ol is reacted with 3-chlorophenol in the presence of sodium hydride to form the ether linkage.
  • Hydrochloride Formation : The final step converts the free base to its hydrochloride salt using hydrochloric acid.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Mycobacteria : Demonstrated activity against Mycobacterium tuberculosis and M. smegmatis.

A study highlighted that compounds with halogen substitutions, such as chlorine in this compound, often enhance antibacterial efficacy compared to their unsubstituted counterparts .

Cytotoxicity

In cytotoxicity assessments on cancer cell lines, this compound exhibited selective toxicity, suggesting potential as a therapeutic agent. The compound was evaluated alongside other derivatives for its ability to inhibit cell viability in cancer models while maintaining low toxicity in primary mammalian cells .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on target proteins.
  • π-π Interactions : The chlorobenzene moiety may engage in π-π interactions, influencing receptor binding and enzyme activity.

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Antibacterial Studies : A series of substituted cinnamic anilides were tested for their antimicrobial properties, revealing that halogenated derivatives exhibited enhanced activity against resistant bacterial strains .
  • Cytotoxicity Profiles : Research on various derivatives indicated that specific modifications could lead to improved selectivity towards cancer cells while minimizing effects on normal cells .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureBiological ActivityNotes
2-Amino-1-butanolAmino alcoholLimited antibacterialLacks aromatic system
3-ChlorophenolChlorinated phenolModerate antibacterialNo amino group
1,3,5-Triazine DerivativesHeterocyclic compoundsAntimicrobialDifferent mechanism

The presence of both an amino group and a chlorinated benzene ring in this compound allows for a versatile platform for further functionalization and study .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : A two-step synthesis is typical:

Nucleophilic substitution : React 3-chlorophenol with 1,2-epoxybutane under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.

Amination and salt formation : Treat the intermediate with ammonia or a primary amine, followed by HCl to yield the hydrochloride salt.

  • Optimization : Monitor reaction progress via HPLC or TLC. Improve yields by controlling stoichiometry (1:1.2 molar ratio for phenol:epoxide) and using anhydrous solvents to minimize hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, amine protons at δ 1.5–2.5 ppm).
  • HPLC-MS (reverse-phase C18 column, 0.1% TFA in H₂O/MeCN) to assess purity (>95% ideal).
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected vials. Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Degradation products may include free amine or chlorobenzene derivatives .

Advanced Research Questions

Q. How can enantiomeric purity of the aminobutane moiety be ensured, and what analytical techniques validate stereochemical integrity?

  • Methodological Answer :

  • Chiral synthesis : Use enantiopure 1,2-epoxybutane (e.g., (R)- or (S)-epoxide) during nucleophilic substitution.
  • Validation :
  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent).
  • Circular dichroism (CD) to confirm absolute configuration .

Q. What strategies mitigate solubility challenges in aqueous buffers for biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Solubilize the free amine form in mildly acidic buffers (pH 4–5) before reconstituting the hydrochloride salt .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme studies).
  • Batch variability : Cross-check purity (HPLC-MS) and salt stoichiometry (ion chromatography for Cl⁻ content) .

Q. What computational modeling approaches predict interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., GPCRs).
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (100 ns trajectories, AMBER force field) .

Q. How can metabolic stability in vitro be evaluated, and what modifications improve pharmacokinetic profiles?

  • Methodological Answer :

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL, NADPH cofactor) and quantify parent compound via LC-MS/MS.
  • Derivatization : Introduce methyl groups to the aminobutane chain or replace the chlorobenzene ring with fluorinated analogs to reduce CYP450-mediated oxidation .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in analytical chemistry workflows?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
  • Waste disposal : Neutralize aqueous waste with NaOH (pH 7–9) before discarding .

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